1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone
CAS No.: 497060-44-3
Cat. No.: VC21374425
Molecular Formula: C23H23ClN2O
Molecular Weight: 378.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497060-44-3 |
|---|---|
| Molecular Formula | C23H23ClN2O |
| Molecular Weight | 378.9g/mol |
| IUPAC Name | 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone |
| Standard InChI | InChI=1S/C23H23ClN2O/c1-17-9-10-20(24)16-22(17)25-11-13-26(14-12-25)23(27)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,16H,11-15H2,1H3 |
| Standard InChI Key | IMLFFOCQVPCSEV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Introduction
Key Chemical Features
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The presence of the chlorine atom enhances the compound's lipophilicity and may contribute to its biological activity.
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The naphthalene ring provides aromatic stability and potential π-π interactions in biological systems.
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The piperazine moiety is commonly found in bioactive molecules due to its ability to interact with biological targets such as receptors or enzymes.
Synthesis
The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone typically involves:
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Preparation of the Piperazine Intermediate:
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Functionalization of piperazine with a 5-chloro-2-methylphenyl group through nucleophilic substitution or alkylation reactions.
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Coupling with Naphthalenyl Ethanone:
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The naphthalenyl ethanone moiety can be introduced via Friedel-Crafts acylation or other carbon-carbon coupling reactions.
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Potential Applications
Compounds containing similar structural motifs (chlorophenyl-piperazine derivatives) are known for diverse pharmacological activities, including:
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CNS Activity: Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors), making them candidates for antidepressant, anxiolytic, or antipsychotic drugs.
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Antimicrobial Properties: Substituted piperazines exhibit antibacterial or antifungal activities.
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Anticancer Potential: Aromatic ketones like naphthalenyl ethanones are explored for their cytotoxic effects on cancer cells.
Mechanism of Action
Although specific data on this compound is unavailable, related compounds act by:
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Binding to specific receptor sites (e.g., serotonin receptor antagonists).
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Inhibiting enzymes critical for disease progression (e.g., proteases or kinases).
Research Findings
While no direct studies on this exact compound were found, structurally related molecules have been studied extensively:
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Substituted piperazines are reported to exhibit high receptor affinity in CNS disorders .
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Naphthalene derivatives have shown promise in anticancer research due to their ability to intercalate DNA .
Challenges
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Limited aqueous solubility may hinder bioavailability.
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Potential toxicity due to the presence of halogenated aromatic groups.
Future Research
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Further studies on its pharmacokinetics and pharmacodynamics are necessary.
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Structural optimization could enhance selectivity and reduce off-target effects.
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